3-methoxy-N-(2-methylbutyl)aniline
Description
Significance of Aniline (B41778) Derivatives in Organic Synthesis
Aniline derivatives are organic compounds derived from aniline through the modification of its functional groups. wisdomlib.org These compounds are of great importance in organic synthesis, acting as crucial starting materials and intermediates. researchgate.netwisdomlib.org Their applications are extensive, ranging from the manufacturing of polymers like polyurethanes to the synthesis of agricultural chemicals, dyes, and pigments. sci-hub.seresearchgate.net
In the pharmaceutical sector, the aniline scaffold is the backbone of numerous drugs, including analgesics like paracetamol. researchgate.netsci-hub.se The amino group (-NH2) attached to the aromatic ring is key to their chemical reactivity, allowing for the formation of a wide variety of more complex molecules. sci-hub.se This reactivity makes them essential for creating benzothiazole (B30560) compounds, N-phenyl nicotinamide (B372718) derivatives, cinnoline (B1195905) derivatives, and heterocyclic azo dyes. wisdomlib.orgwisdomlib.org The ability of the amino group to readily react with aldehydes and ketones yields products with strong donor properties and flexible structures, which are valuable in organometallic chemistry. sci-hub.se
Overview of N-Alkylated Aniline Frameworks
N-alkylation, the process of substituting a hydrogen atom on the amino group with an alkyl group, is a key transformation for synthesizing a wide range of secondary and tertiary amines. rsc.org These N-alkyl-substituted anilines are valuable industrial intermediates used in the production of dyes, plastics, agrochemicals, and pharmaceuticals.
The synthesis of N-alkylated anilines can be achieved through various methods. A significant and sustainable approach involves the use of alcohols as alkylating agents, a process that produces water as the only by-product and often utilizes catalysts based on transition metals like cobalt or copper. rsc.orgrsc.orgsemanticscholar.org Other methods include reactions with alkyl halides. echemi.com A primary challenge in N-alkylation is preventing over-alkylation, which can lead to a mixture of secondary amines, tertiary amines, and quaternary ammonium (B1175870) salts. Researchers have explored various catalytic systems, including heterogeneous catalysts and ionic liquids, to improve the selectivity and efficiency of N-monoalkylation. rsc.org
Research Context of 3-methoxy-N-(2-methylbutyl)aniline
Specific research findings or detailed studies focusing exclusively on this compound are not prominent in the surveyed scientific literature. However, the compound can be understood within the established context of N-substituted and methoxy-substituted aniline derivatives. Its structure, featuring a methoxy (B1213986) group on the aniline ring and a 2-methylbutyl group attached to the nitrogen, suggests potential areas of investigation.
The presence of the methoxy group (an electron-donating group) and the chiral 2-methylbutyl group could impart specific electronic and steric properties. These features are often tailored in medicinal chemistry to modulate a molecule's pharmacological activity or in materials science to influence physical properties. Therefore, it is plausible that this compound could be synthesized and studied as an intermediate in the development of new pharmaceuticals, agrochemicals, or specialized polymers, following the general application trends of other N-alkylated anilines.
Interactive Data Tables
Table 1: Physicochemical Properties of Related Aniline Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Aniline | C₆H₇N | 93.13 | 184.1 | 1.022 |
| N-Methylaniline | C₇H₉N | 107.15 | 196.3 | 0.989 |
| 3-Methoxy-N-methylaniline | C₈H₁₁NO | 137.18 | 239-240 | 1.049 |
| 3-Methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | Not Available | Not Available |
Data sourced from references , echemi.com, chemicalbook.com, sigmaaldrich.com.
Table 2: Summary of N-Alkylation Methods for Anilines
| Method | Alkylating Agent | Catalyst Examples | Key Features |
| Catalytic N-alkylation | Alcohols (e.g., Benzyl (B1604629) alcohol) | Cobalt-based MOFs, Copper compounds | Sustainable ("green") process, produces water as the main by-product. rsc.orgrsc.orgsemanticscholar.org |
| Traditional N-alkylation | Alkyl halides, Dimethyl sulfate | Mineral acids | A common method, but can generate significant waste; risk of over-alkylation. echemi.com |
| Catalytic N-alkylation | Alcohols | Raney Nickel | A classic heterogeneous catalyst used for this transformation. acs.org |
| N-alkylation in Ionic Liquids | Alkyl, Allyl, Benzyl halides | None (Ionic liquid as solvent) | Can improve selectivity and offers a potentially "green" alternative to volatile organic solvents. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)9-13-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
AWJCLRQOYJNXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Methoxy N 2 Methylbutyl Aniline and Its Derivatives
Influence of the Methoxy (B1213986) Substituent on Aromatic Reactivity
The position of the methoxy substituent on the aniline (B41778) ring is a critical determinant of the molecule's aromatic reactivity. In 3-methoxy-N-(2-methylbutyl)aniline, the methoxy group is in the meta position relative to the amino group.
The methoxy group exhibits two opposing electronic effects:
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene (B151609) ring through the sigma bond framework. This effect is strongest at the ortho and para positions and diminishes with distance. stackexchange.com
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the pi-system of the benzene ring, increasing electron density, particularly at the ortho and para positions. stackexchange.comquora.com
In the meta position, the resonance effect does not extend to the carbon atom bearing the amino group. stackexchange.comquora.com Consequently, the electron-withdrawing inductive effect (-I) is the dominant influence on the basicity of the amine. stackexchange.comquora.comyoutube.com This makes m-methoxyaniline less basic than aniline itself, as the reduced electron density on the ring makes the nitrogen's lone pair less available to accept a proton. stackexchange.com However, for electrophilic aromatic substitution (EAS) reactions, the combined directing influence of the powerful ortho, para-directing amino group and the ortho, para-directing methoxy group will activate specific positions on the ring for attack by electrophiles.
Table 1: Basicity of Aniline and Methoxy Isomers This interactive table compares the pKb values of aniline and its methoxy-substituted isomers, illustrating the electronic impact of the methoxy group's position. stackexchange.com
| Compound | pKb Value | Dominant Effect on Basicity |
| Aniline | 9.13 | Reference |
| o-Methoxyaniline | 9.5 | Inductive (-I) > Resonance (+R) |
| m-Methoxyaniline | 9.8 | Inductive (-I) |
| p-Methoxyaniline | 8.7 | Resonance (+R) |
Reactivity Profiles of N-Substituted Amines
The N-(2-methylbutyl)aniline moiety classifies the compound as a secondary amine. crunchchemistry.co.uk The presence of the alkyl group on the nitrogen atom significantly influences its reactivity compared to a primary amine like aniline.
Nucleophilicity and Basicity: Alkyl groups are electron-donating and exert a positive inductive effect (+I). crunchchemistry.co.uk This effect increases the electron density on the nitrogen atom, making the lone pair more available for donation. crunchchemistry.co.ukchemrevise.org Consequently, secondary aliphatic amines are generally stronger bases than primary amines. chemrevise.org This enhanced nucleophilicity means they readily react with electrophiles such as alkyl halides and acyl chlorides. msu.edulibretexts.org
Steric Hindrance: The 2-methylbutyl group is branched and relatively bulky. This steric hindrance can impede the approach of reagents to the nitrogen atom, potentially slowing down reactions like acylation or alkylation compared to less hindered secondary amines. fiveable.me
Reaction with Carbonyls: Secondary amines react with aldehydes and ketones through an acid-catalyzed, reversible pathway to form enamines, which are useful synthetic intermediates. libretexts.org
The direct alkylation of secondary amines can sometimes be challenging to control, as the product can be further alkylated to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemrevise.orgmsu.edu
Oxidative Transformations of Methoxy Anilines
The oxidation of anilines is a complex process that can yield a variety of products. The presence of the methoxy group influences the reaction's course and rate. Commercial samples of p-anisidine, a related compound, often appear brown due to air oxidation, highlighting the susceptibility of methoxy anilines to this process. wikipedia.org The oxidation of various methoxy anilines with reagents like tetrabutylammoniumbromochromate leads to the formation of the corresponding azobenzenes. asianpubs.org
Theoretical studies on aniline oxidation by hydroxyl radicals show that the reaction can proceed via two main pathways: H-abstraction from the -NH2 group or OH-addition to the aromatic ring. nih.gov For substituted anilines, the specific pathway and product distribution would be influenced by the electronic and steric nature of the substituents. In the case of this compound, oxidation could potentially occur at the nitrogen atom, the aromatic ring, or even at a benzylic position if one were present. The electron-donating nature of both the N-alkyl and methoxy groups can make the molecule susceptible to oxidative coupling or polymerization, similar to aniline itself, which can be destroyed by strong oxidizing agents. libretexts.org
Kinetic studies provide insight into the mechanisms of oxidation. The oxidation of various methoxy anilines by tetrabutylammoniumbromochromate in an acidic medium was found to be first order with respect to the oxidant, the aniline substrate, and the acid catalyst. asianpubs.org This suggests that the protonated form of the aniline may be involved in the rate-determining step.
A study on the oxidation of aniline by N-bromophthalimide (NBP) also showed the reaction is first order with respect to both aniline and NBP and is catalyzed by H+ ions. researchgate.net The proposed mechanism involves the reaction of the protonated oxidant with the free aniline molecule in the rate-determining step. The lack of polymerization upon the addition of acrylonitrile (B1666552) ruled out a free-radical pathway in that specific case. researchgate.net
Table 2: Relative Oxidation Rates of Methoxy Anilines This table shows the relative rates of oxidation for aniline and various methoxy-substituted anilines by tetrabutylammoniumbromochromate, indicating the influence of substituent position on reactivity. asianpubs.org
| Compound | Relative Order of Reactivity |
| 2,4,6-Trimethoxy aniline | 1 (Fastest) |
| 2,6-Dimethoxy aniline | 2 |
| 2,4-Dimethoxy aniline | 3 |
| 3,4,5-Trimethoxy aniline | 4 |
| Aniline | 5 (Slowest) |
Intramolecular Rearrangement Reactions
While this compound itself is not primed for the specific rearrangements discussed in recent literature, its N-alkoxy derivatives are key substrates for powerful synthetic transformations. rawdatalibrary.net These reactions offer an atom-economical method for producing highly functionalized anilines. acs.org
A significant development in aniline chemistry is the copper-catalyzed rawdatalibrary.netacs.org-alkoxy rearrangement of N-alkoxyanilines. rawdatalibrary.netnih.gov This reaction is efficiently catalyzed by cationic N-heterocyclic carbene (NHC)-copper complexes and proceeds via an intramolecular route. nih.gov The rearrangement affords valuable ortho-aminophenol derivatives, which can be difficult to access through other methods. rawdatalibrary.net
The mechanism, investigated through DFT calculations, is believed to involve the oxidative addition of the N–O bond to the copper(I) catalyst, forming a high-valent copper intermediate. acs.org This is followed by the rawdatalibrary.netacs.org-migration of the methoxy group to an ortho-position on the aniline ring. acs.org The regioselectivity of this migration is influenced by the electronic nature of other substituents on the ring. For N-alkoxyanilines with an electron-withdrawing group at the meta-position, the alkoxy group selectively migrates to the more sterically hindered ortho-position. nih.gov Conversely, an electron-donating group directs the migration to the less hindered ortho-position. nih.gov
This methodology can be extended to domino reactions, where the initial rawdatalibrary.netacs.org-rearrangement triggers subsequent reactions like a rawdatalibrary.netrsc.org-rearrangement of an ortho substituent or a Michael addition, leading to complex, multi-substituted aniline products. rawdatalibrary.netacs.org
Regioselectivity and Chemoselectivity in Reactions Involving the Compound
Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The N-alkylamino group is a powerful activating group and is ortho, para-directing. libretexts.org The meta-methoxy group is a weak deactivator but is also ortho, para-directing relative to its own position. The combined influence strongly directs incoming electrophiles to the positions ortho and para to the amino group (positions 2, 4, and 6). The bulky N-(2-methylbutyl) group may sterically hinder attack at the 2-position, potentially favoring substitution at the 4- and 6-positions.
Chemoselectivity refers to the selective reaction of one functional group in the presence of another. youtube.comyoutube.com In this compound, a key challenge is the competition between reactions at the nucleophilic nitrogen (N-alkylation, N-acylation) and reactions on the activated aromatic ring (C-alkylation, C-acylation). nih.gov
N- vs. C-Alkylation: Direct alkylation typically occurs on the nitrogen due to its high nucleophilicity. msu.edu However, C-alkylation can be achieved under specific conditions, such as with a Re2O7 catalyst, which can favor C-benzylation over N-alkylation for unprotected anilines. nih.gov
Friedel-Crafts Reactions: These reactions are generally unsuccessful with anilines because the Lewis acid catalyst (e.g., AlCl3) forms a complex with the basic amine nitrogen. libretexts.org This deactivates the ring towards electrophilic attack. This problem can be circumvented by first protecting the amino group, for instance, by converting it to an amide. The acetylation of the amine reduces its activating influence but still allows for ortho/para-directed substitution, after which the acetyl group can be removed by hydrolysis. libretexts.orgyoutube.com
By carefully selecting reagents and reaction conditions, it is possible to control whether a reaction occurs at the nitrogen atom or the aromatic ring, thereby achieving the desired chemical transformation. youtube.com
Computational and Spectroscopic Characterization of 3 Methoxy N 2 Methylbutyl Aniline
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful theoretical framework for understanding the intrinsic properties of 3-methoxy-N-(2-methylbutyl)aniline at the atomic level.
Density Functional Theory (DFT) Studies of Conformation and Stability
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. By systematically exploring various possible rotational orientations (conformers) of the N-(2-methylbutyl) group and the methoxy (B1213986) group relative to the aniline (B41778) ring, researchers can identify the lowest energy, and thus most stable, conformation. These calculations consider the intricate balance of electronic and steric effects that govern the molecule's preferred shape. The relative energies of different conformers can be calculated to understand the conformational landscape and the energy barriers between different rotational states.
Analysis of Frontier Molecular Orbitals and Charge Distribution
The electronic behavior of this compound is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. DFT calculations provide detailed visualizations and energy levels of these orbitals. Furthermore, analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, identifying electron-rich and electron-poor regions within the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, highlighting them as potential sites for interaction with positively charged species. uni-muenchen.de The aromatic ring will also exhibit regions of varying potential, influencing its reactivity in electrophilic substitution reactions.
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
Spectroscopic methods are indispensable experimental tools for verifying the structure and determining the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotational Behavior and Chirality
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra of this compound allow for the unambiguous assignment of each atom in the molecule.
Furthermore, advanced NMR techniques can be employed to study the rotational behavior (atropisomerism) around the C-N bond. Due to the presence of a chiral center in the 2-methylbutyl group, this compound is a chiral molecule. The use of chiral shift reagents or the synthesis of diastereomeric derivatives can allow for the determination of enantiomeric purity and the assignment of the absolute configuration at the chiral center.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic analysis is fundamental to the structural elucidation and electronic characterization of novel compounds. For this compound, while direct and detailed experimental research findings are not extensively published, its spectral characteristics can be reliably predicted through computational modeling and comparison with closely related analogs. This section outlines the expected spectroscopic features based on the known effects of its constituent functional groups—the secondary amine, the methoxy-substituted benzene (B151609) ring, and the alkyl chain.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The presence of a secondary amine is one of the most telling features. Unlike primary amines which show two N-H stretching bands, secondary amines typically display a single, weaker absorption in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations for aromatic amines are generally observed between 1250 and 1335 cm⁻¹.
The aromatic nature of the compound will be confirmed by several bands. The C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,3-disubstitution) will influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 690-900 cm⁻¹ range.
The methoxy group (-OCH₃) introduces its own characteristic absorptions. An asymmetrical C-O-C stretching vibration is anticipated around 1260 cm⁻¹, while the symmetrical stretch should appear near 1040 cm⁻¹. The aliphatic 2-methylbutyl group will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹.
A predicted IR spectrum for this compound is summarized in the data table below, based on the analysis of its structural components and comparison with similar molecules.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3350 - 3450 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | 2-Methylbutyl Group |
| C=C Stretch | 1580 - 1610, 1470 - 1500 | Aromatic Ring |
| N-H Bend | 1500 - 1550 | Secondary Amine |
| Asymmetric C-O-C Stretch | 1225 - 1275 | Methoxy Group |
| Symmetric C-O-C Stretch | 1020 - 1075 | Methoxy Group |
| Aromatic C-N Stretch | 1280 - 1350 | Aryl Amine |
| Aromatic C-H Out-of-Plane Bending | 690 - 900 | Substituted Benzene |
Note: This is a predictive table based on the analysis of functional groups. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring. Aniline itself typically shows two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. nih.gov Both bands arise from π → π* transitions.
The introduction of substituents on the aniline ring modifies the positions and intensities of these bands. The methoxy group, an electron-donating group, generally causes a bathochromic shift (a shift to longer wavelengths) of the B-band. For instance, m-anisidine (B1676023) exhibits absorption maxima around 240 nm and 290 nm. The N-alkylation also contributes to a bathochromic shift. This is due to the electron-donating nature of the alkyl group, which enhances the resonance interaction between the nitrogen lone pair and the aromatic ring.
Therefore, for this compound, it is anticipated that the primary absorption band will be observed in the range of 240-250 nm, and the secondary, more informative band, will be shifted to approximately 290-305 nm. The exact position of the absorption maxima will be influenced by the solvent used for the analysis due to solvatochromic effects.
The predicted UV-Vis absorption data is presented in the table below.
| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |
| π → π* (E-band) | 240 - 250 | Methoxy-substituted Benzene Ring |
| π → π* (B-band) | 290 - 305 | N-alkyl, Methoxy-substituted Aniline |
Note: This is a predictive table. The absorption maxima can vary depending on the solvent and experimental conditions.
Applications and Advanced Materials Derived from 3 Methoxy N 2 Methylbutyl Aniline
Catalysis and Ligand Development
The presence of a chiral secondary butyl group attached to the nitrogen atom makes 3-methoxy-N-(2-methylbutyl)aniline an interesting candidate for use in asymmetric catalysis. Chiral amines are crucial components of ligands that can induce enantioselectivity in metal-catalyzed reactions.
Chiral N-Substituted Anilines as Ligands in Asymmetric Catalysis
Chiral N-substituted anilines are a valuable class of ligands for a variety of asymmetric transformations. The nitrogen atom can coordinate to a metal center, and the chiral substituent can create a chiral environment around the metal, influencing the stereochemical outcome of a reaction. For instance, N-alkylated anilines have been explored as ligands in palladium-catalyzed asymmetric allylic alkylation, a powerful carbon-carbon bond-forming reaction.
Research has shown that N-(tert-butyl)-N-methylanilines possessing C(aryl)-N(amine) bond axial chirality can act as effective ligands in palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, achieving high enantiomeric excesses (up to 95% ee). The steric bulk and the specific conformation of the N-substituents are critical for achieving high levels of stereocontrol. While this compound possesses central chirality rather than axial chirality, the principle of using a chiral N-substituted aniline (B41778) to create a selective catalytic environment remains relevant. The 2-methylbutyl group would position the chiral center in close proximity to the metal, potentially influencing the approach of the substrate.
The development of chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, has been a significant area of research in asymmetric catalysis. nih.govfigshare.com These ligands often exhibit superior performance compared to symmetrical P,P- or N,N-ligands. nih.gov A molecule like this compound could serve as a scaffold for the synthesis of such P,N-ligands. For example, the introduction of a phosphine (B1218219) group at the ortho-position to the amino group would generate a bidentate ligand. The chirality of the N-(2-methylbutyl) group could then influence the conformation of the resulting chelate ring, leading to a well-defined chiral pocket around the metal center.
Table 1: Examples of Chiral N-Substituted Aniline-Type Ligands in Asymmetric Catalysis This table presents data for analogous chiral ligands to infer the potential of this compound.
| Ligand Type | Reaction | Catalyst System | Max. Enantiomeric Excess (ee) | Reference |
| Axially Chiral N-(tert-butyl)-N-methylaniline | Pd-catalyzed allylic alkylation | [Pd(allyl)Cl]₂ / Ligand | up to 95% | |
| Chiral Ferrocenylimine (P,N-ligand) | Pd-catalyzed allylic alkylation | [Pd(η³-C₃H₅)Cl]₂ / Ligand | 91-94% | figshare.com |
| Chiral Phosphanodihydrooxazole | Ir-catalyzed hydrogenation of imines | [Ir(cod)Cl]₂ / Ligand | up to 79% | researchgate.net |
Polymer Chemistry and Functional Materials
Substituted anilines are important monomers for the synthesis of functional polymers, most notably polyaniline (PANI). The properties of these polymers can be tuned by the nature and position of the substituents on the aniline ring.
Integration into Electrically Conductive Polymers (e.g., Polyaniline copolymers)
Polyaniline is an intrinsically conducting polymer with a range of applications in areas such as electronics, sensors, and corrosion protection. However, pristine PANI often suffers from poor solubility, which limits its processability. One common strategy to overcome this is to use substituted anilines as monomers or co-monomers in the polymerization process.
The incorporation of a monomer like this compound into a polyaniline chain would be expected to increase the solubility of the resulting polymer in common organic solvents. Both the alkoxy and the N-alkyl groups can disrupt the planarity of the polymer backbone and reduce intermolecular chain interactions, leading to improved solubility.
Impact of Substituents on Polymer Properties and Morphology
The introduction of substituents onto the aniline monomer has a profound effect on the final properties of the polymer.
N-Alkyl Substituents: The presence of an alkyl group on the nitrogen atom, such as the 2-methylbutyl group, would likely decrease the electrical conductivity of the resulting polymer compared to unsubstituted polyaniline. This is due to increased steric hindrance, which can lead to a less planar polymer backbone and thus hinder the delocalization of π-electrons along the chain.
Methoxy (B1213986) Substituents: A methoxy group at the meta-position is electron-donating and can influence the electronic properties of the polymer. Studies on poly(m-methoxyaniline) have shown that the methoxy group can affect the oxidation potential of the monomer and the final conductivity of the polymer. organic-chemistry.org
The copolymerization of aniline with substituted anilines allows for a fine-tuning of properties. For example, copolymerizing aniline with a small amount of this compound could provide a material that balances improved solubility and processability with acceptable electrical conductivity. Research on copolymers of aniline with 3-nitroaniline (B104315) has demonstrated that varying the monomer ratios can effectively modify and optimize physicochemical properties such as solubility, thermal stability, and electrical conductivity. frontiersin.org
Table 2: Effect of Substituents on Polyaniline Properties This table summarizes general trends observed for substituted polyanilines, which can be extrapolated to polymers derived from this compound.
| Substituent Type | Expected Effect on Solubility | Expected Effect on Conductivity | Rationale |
| N-Alkyl (e.g., 2-methylbutyl) | Increase | Decrease | Steric hindrance disrupts chain packing and planarity. |
| Ring-Alkyl (e.g., methyl) | Increase | Decrease | Steric hindrance and inductive effects. |
| Ring-Alkoxy (e.g., methoxy) | Increase | Variable | Electron-donating nature and steric effects influence electronic structure and chain packing. |
Precursors for Complex Organic Architectures
N-substituted anilines are versatile building blocks for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
Synthesis of Heterocyclic Compounds (e.g., Quinazolinone derivatives, Benzimidazole-fused systems)
Quinazolinone Derivatives: Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. nih.gov A common route to 3-substituted quinazolinones involves the reaction of a 2-aminobenzamide (B116534) with a suitable coupling partner or the cyclization of an N-substituted anthranilic acid derivative. While direct synthesis from this compound would require initial modification to introduce a carboxyl or amide group at the ortho position, its structural motifs are relevant. For instance, N-substituted anilines can be used in reactions to build the quinazolinone core. The methoxy group would remain as a substituent on the benzo ring of the quinazolinone, potentially influencing its biological activity.
Benzimidazole-fused Systems: Benzimidazoles are another important class of heterocyclic compounds. nih.govuobaghdad.edu.iqtsijournals.comresearchgate.net The most common synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. N-substituted anilines can be precursors to the required o-phenylenediamine derivatives. For example, nitration of this compound followed by reduction would yield a diamine that could be cyclized to form a benzimidazole. The N-(2-methylbutyl) group would be retained on one of the imidazole (B134444) nitrogens, and the methoxy group would be on the benzene (B151609) ring. Such N-substituted benzimidazoles are of interest in medicinal chemistry. tsijournals.com
Table 3: General Synthetic Routes to Heterocycles from Aniline Derivatives
| Heterocycle | Key Precursor from Aniline | Typical Reagents | Reference |
| Quinazolinone | Anthranilic acid / 2-Aminobenzamide | Acyl chlorides, Amides, Hydrazine | nih.govmarquette.edu |
| Benzimidazole | o-Phenylenediamine | Aldehydes, Carboxylic acids | nih.govuobaghdad.edu.iq |
Due to a lack of specific research findings on the applications of this compound in molecular recognition and sensing, a detailed article on this topic cannot be provided at this time.
Therefore, to maintain scientific accuracy and adhere to the specified constraints of the request, the section on "Molecular Recognition and Sensing Applications" cannot be generated. Further research would be required to investigate the potential of this specific compound in the requested fields.
Future Research Directions and Perspectives
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
The chemical industry is increasingly shifting towards greener and more sustainable practices, with a strong emphasis on atom economy—the principle of maximizing the incorporation of all materials used in the process into the final product. rsc.org Future research on the synthesis of 3-methoxy-N-(2-methylbutyl)aniline will likely prioritize the development of methodologies that align with these principles.
Current synthetic routes to N-alkylanilines often involve multi-step processes that may utilize harsh reagents and generate significant waste. beilstein-journals.orgnih.gov Future advancements are expected to focus on the following areas:
Catalytic N-Alkylation: A primary area of research will be the development of highly efficient and selective catalysts for the direct N-alkylation of 3-methoxyaniline with 2-methyl-1-butanol (B89646) or related precursors. The use of heterogeneous catalysts, such as zeolites or metal nanoparticles supported on materials like graphene oxide or alumina (B75360), offers advantages like easy separation, reusability, and milder reaction conditions. researchgate.netresearchgate.net Research into novel catalytic systems, including those based on earth-abundant metals like iron or copper, will be crucial. researchgate.net The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents and generates water as the only byproduct, represents a particularly atom-economical and environmentally benign approach. researchgate.net
Green Solvents and Reaction Conditions: A move away from conventional volatile organic solvents towards more sustainable alternatives like deep eutectic solvents (DESs) or even water is anticipated. researchgate.netrsc.org These green solvents can enhance reaction rates and selectivity while minimizing environmental impact. rsc.org Furthermore, the development of solvent-free or mechanochemical synthetic methods will be an important research avenue.
Photocatalysis: The use of visible-light photocatalysis for C-N bond formation is an emerging area that could offer mild and highly selective pathways to N-alkylanilines. nih.govacs.org Future research could explore photocatalytic systems that enable the direct coupling of anilines with alcohols or other alkylating agents under ambient conditions.
Table 1: Comparison of Synthetic Methodologies for N-Alkylanilines
| Methodology | Advantages | Challenges | Key Research Areas |
| Traditional Alkylation | Well-established procedures | Use of harsh reagents, poor atom economy, waste generation | Development of milder and more selective reagents |
| Catalytic N-Alkylation | High efficiency and selectivity, reusability of catalysts, milder conditions. researchgate.net | Catalyst deactivation, cost of precious metal catalysts | Earth-abundant metal catalysts, robust catalyst design. researchgate.net |
| "Borrowing Hydrogen" | High atom economy (water as byproduct), use of alcohols as alkylating agents. researchgate.net | Requires specific catalysts, can require elevated temperatures | Lowering reaction temperatures, expanding substrate scope |
| Green Solvents (e.g., DES) | Sustainable, can enhance reactivity and selectivity, recyclable. rsc.org | Substrate solubility, solvent viscosity | Design of task-specific DES, understanding solvent effects |
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source. nih.govrsc.org | Limited substrate scope, requirement for specific photocatalysts | Development of new photocatalysts, expansion to a wider range of transformations. acs.org |
Exploration of Novel Reactivity and Transformation Pathways
Beyond its synthesis, future research will delve into unlocking the full synthetic potential of this compound by exploring its reactivity in novel chemical transformations. The interplay between the methoxy (B1213986) and the N-(2-methylbutyl) groups offers opportunities for regioselective functionalization.
C-H Functionalization: Direct functionalization of the aromatic ring through C-H activation is a powerful tool for creating molecular complexity from simple precursors. Future work will likely target the selective introduction of various functional groups onto the aniline (B41778) ring, guided by the directing effects of the existing substituents.
Photocatalytic and Electrocatalytic Reactions: The electron-rich nature of the aniline ring makes it a suitable candidate for oxidative coupling reactions under photocatalytic or electrochemical conditions. acs.orgrsc.org Research could explore the synthesis of novel azo-compounds or other coupled products with interesting electronic or photophysical properties. acs.org The generation of aminium radical cations as reactive intermediates could open up new avenues for C-N and C-C bond formation. acs.org
Aryne-Mediated Transformations: The reaction of anilines with aryne intermediates can lead to the formation of valuable biaryl compounds through C-N bond activation and rearrangement, offering a metal-free route to complex molecular scaffolds. nih.gov
Enhanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery and optimization of synthetic routes and predict its properties and reactivity.
Reaction Prediction and Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including identifying the major products and predicting yields. neurips.ccrjptonline.orgnih.gov This can significantly reduce the experimental effort required for reaction optimization. For instance, models can help identify the optimal catalyst, solvent, and temperature for the N-alkylation reaction. acs.org
Mechanism Elucidation: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms. mdpi.com This understanding is crucial for rationally designing more efficient catalysts and reaction conditions. For example, DFT can be used to model the transition states in the catalytic N-alkylation of 3-methoxyaniline to understand the factors governing selectivity.
Property Prediction: Computational models can predict various physicochemical and electronic properties of this compound and its derivatives. This is particularly valuable for designing molecules with specific applications in mind, such as in organic electronics, where properties like ionization potential and electron affinity are critical.
Table 2: Applications of Computational Modeling in the Study of Anilines
| Computational Technique | Application | Potential Insights for this compound |
| Machine Learning (ML) | Reaction outcome and yield prediction. rjptonline.orgnih.gov | Predicting optimal conditions for synthesis; identifying potential side products. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. mdpi.com | Understanding the catalytic cycle in N-alkylation; predicting spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or toxicity. | Assessing potential bioactivity for pharmaceutical or agrochemical applications. |
| Molecular Dynamics (MD) | Simulating the behavior of molecules in different environments. | Understanding interactions with solvents or on catalyst surfaces. |
Expansion of Applications in Emerging Chemical Technologies
While aniline derivatives are foundational in industries like dyes and pharmaceuticals, future research will aim to apply the unique properties of this compound in cutting-edge technologies. sci-hub.segoogle.com
Organic Electronics: N-alkylanilines are precursors to conducting polymers like polyaniline. wikipedia.org The specific substitution pattern of this compound could be exploited to synthesize novel polymers with tailored electronic properties. acs.org The methoxy group (electron-donating) and the alkyl group (influencing solubility and morphology) could lead to materials suitable for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or sensors. wikipedia.orgsigmaaldrich.comyoutube.com
Advanced Materials: The structure of this aniline could be incorporated into more complex functional materials. For example, it could serve as a building block for frustrated Lewis pairs (FLPs), which are metal-free catalysts for a variety of chemical transformations, or as a component in the synthesis of porous organic polymers for gas storage or heterogeneous catalysis. d-nb.info
Agrochemicals and Pharmaceuticals: The aniline scaffold is prevalent in many biologically active compounds. nih.gov Future research could involve the synthesis and screening of derivatives of this compound for potential applications as herbicides, insecticides, or as intermediates in the synthesis of new pharmaceutical agents. google.com High-throughput screening combined with computational predictions could accelerate this discovery process.
Q & A
Q. What are the optimal synthetic routes for 3-methoxy-N-(2-methylbutyl)aniline, and how can reaction yields be improved?
The compound is typically synthesized via alkylation of 3-methoxyaniline with 2-methylbutyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide at 80–100°C). Yield optimization involves controlling stoichiometry, solvent polarity, and reaction time. Purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
1H NMR is essential for identifying aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ ~3.8 ppm), and the branched alkyl chain (δ 0.8–1.5 ppm). IR spectroscopy confirms N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). Mass spectrometry provides molecular weight validation (expected m/z: 221.3 g/mol) .
Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-donating methoxy group increases the nucleophilicity of the aromatic ring’s nitrogen atom, facilitating reactions like acylation or sulfonation. Steric hindrance from the 2-methylbutyl chain may slow reactions at the amine site, requiring optimized conditions (e.g., polar aprotic solvents) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?
The aromatic amine structure enables hydrogen bonding with enzyme active sites (e.g., cytochrome P450 or kinases). Computational docking studies suggest that the methoxy and alkyl groups enhance hydrophobic interactions, stabilizing ligand-receptor complexes. Competitive inhibition assays (IC50 measurements) are used to quantify potency .
Q. How can structural modifications alter the compound’s binding affinity to biological targets?
Replacing the methoxy group with electron-withdrawing substituents (e.g., -Cl) reduces electron density at the amine, potentially decreasing binding. Conversely, elongating the alkyl chain (e.g., 2-methylpentyl) may improve lipid membrane penetration. Structure-activity relationship (SAR) studies using analogs guide rational drug design .
Q. What experimental and computational methods resolve contradictions in reported synthesis conditions?
Discrepancies in reaction temperatures (e.g., 80°C vs. 100°C) may arise from solvent choice (DMF vs. toluene) or catalyst presence. High-throughput screening can identify optimal conditions. Density functional theory (DFT) calculations model transition states to explain steric or electronic barriers .
Q. How does this compound interact with G-protein-coupled receptors (GPCRs) in signaling pathways?
Radioligand binding assays (e.g., using tritiated compounds) quantify affinity for GPCRs like serotonin or dopamine receptors. Functional assays (cAMP or calcium flux measurements) assess agonist/antagonist activity. The compound’s branched alkyl chain may modulate receptor subtype selectivity .
Q. What strategies mitigate toxicity concerns during in vitro and in vivo studies?
Ames tests evaluate mutagenicity, while hepatic microsome assays assess metabolic stability. Structural analogs with reduced alkyl chain length show lower cytotoxicity in MTT assays. Acute toxicity studies in rodent models establish safe dosing thresholds .
Q. How do solvent effects influence the compound’s stability in long-term storage?
Degradation studies (HPLC monitoring) reveal that aprotic solvents (e.g., DMSO) prevent hydrolysis of the amine group. Storage under inert gas (N2/Ar) at −20°C minimizes oxidation. Accelerated stability testing (40°C/75% RH) predicts shelf life under varying conditions .
Q. What role does this compound play in multi-step organic syntheses?
The compound serves as a precursor for Schiff base formation or palladium-catalyzed cross-coupling reactions. Its amine group can be protected (e.g., with Boc anhydride) to direct regioselectivity in subsequent steps. Case studies highlight its use in synthesizing bioactive indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
